"synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"
"synthesis and properties of 4-Chloro-4'-fluorobutyrophenone"
An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone: Synthesis and Properties
Introduction
4-Chloro-4'-fluorobutyrophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Its chemical structure, featuring chloro, fluoro, and ketone functional groups, imparts a high degree of reactivity, making it a valuable building block for creating more complex molecules.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and significant applications, tailored for researchers, scientists, and professionals in drug development. The compound, with CAS Number 3874-54-2, is particularly noted for its role as a precursor in the manufacturing of several antipsychotic drugs.[2][3][4]
Synthesis of 4-Chloro-4'-fluorobutyrophenone
The primary method for synthesizing 4-Chloro-4'-fluorobutyrophenone is through the Friedel-Crafts acylation reaction.[5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).[7]
In this specific synthesis, fluorobenzene (B45895) is acylated by 4-chlorobutyryl chloride in the presence of aluminum chloride. The reaction proceeds by the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring to form the final product.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol outlines a general procedure for the synthesis of 4-Chloro-4'-fluorobutyrophenone.
Materials:
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Fluorobenzene
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4-chlorobutyryl chloride
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Aluminum chloride (anhydrous)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Water
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Sodium sulfate (B86663) (anhydrous)
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Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
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In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
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Cool the suspension in an ice bath.
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Slowly add 4-chlorobutyryl chloride to the cooled suspension via the dropping funnel while maintaining the temperature.
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Once the addition is complete, add fluorobenzene dropwise to the reaction mixture.
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After the addition of fluorobenzene, allow the reaction mixture to stir at room temperature for several hours (typically 4 hours) to ensure the completion of the reaction.[8]
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with dilute hydrochloric acid, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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The crude product can be further purified by column chromatography or vacuum distillation to yield pure 4-Chloro-4'-fluorobutyrophenone.
Caption: Synthesis workflow for 4-Chloro-4'-fluorobutyrophenone.
Physicochemical and Spectral Properties
4-Chloro-4'-fluorobutyrophenone is typically a pale yellow to greenish clear oil or a white to off-white solid, depending on its purity and storage conditions.[1][2][9] It is characterized by good solubility in organic solvents like ethanol, methanol, chloroform, and dichloromethane, but has low solubility in water.[1][9]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₁₀H₁₀ClFO | [1][2][10] |
| Molecular Weight | 200.64 g/mol | [2][10][11] |
| CAS Number | 3874-54-2 | [1][2][10] |
| Appearance | Pale to yellow liquid or solid | [1][10] |
| Melting Point | 5-6 °C | [2][10] |
| Boiling Point | 130-132 °C at 0.975 mmHg | [2] |
| 122 °C at 0.7 mmHg | [10] | |
| Density | 1.22 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5255 | [2] |
| Water Solubility | 0.38 g/L at 20 °C | [2] |
| LogP | 2.84 at 30 °C | [2] |
Spectral Data
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¹H NMR (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂CH₂CH₂-).[2]
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¹³C NMR (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH₂), 35.2 (CH₂), 26.7 (CH₂).[2]
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Mass Spectrometry (GC-MS, m/z): Major peaks are found at 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%).[2]
Applications in Research and Development
The unique chemical structure of 4-Chloro-4'-fluorobutyrophenone makes it an indispensable intermediate in several industrial and research applications.
Pharmaceutical Synthesis
The primary application of this compound is as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly antipsychotics.[2][3][10] The butyrophenone (B1668137) moiety is a core structure in many neuroleptic drugs. This compound is a direct precursor to a range of medications used to treat psychosis and depression.[3][4]
Examples of APIs synthesized from 4-Chloro-4'-fluorobutyrophenone include:
The synthesis of these drugs typically involves a nucleophilic substitution reaction where the chlorine atom is displaced by a suitable amine-containing moiety, such as 4-(4-chlorophenyl)-4-hydroxypiperidine in the case of Haloperidol (B65202) synthesis.[12]
Caption: Role as a precursor in the synthesis of antipsychotic drugs.
Other Applications
Beyond its prominent role in pharmaceuticals, 4-Chloro-4'-fluorobutyrophenone is also utilized in:
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Fine Chemical Synthesis: It serves as a building block for producing specialty chemicals and advanced intermediates.[1]
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Agrochemical Development: Its halogenated structure is leveraged in synthesizing precursors for herbicides and pesticides.[1][10]
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Material Science: The compound is used in the development of specialty polymers and resins, contributing to materials with enhanced thermal stability and mechanical strength.[10]
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Research and Development: It is widely used in laboratory settings for studying reaction mechanisms and optimizing synthetic pathways.[1]
References
- 1. srinichem.com [srinichem.com]
- 2. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [amp.chemicalbook.com]
- 3. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]
- 4. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Chloro-4'-fluorobutyrophenone 98.5% BP EP USP CAS 3874-54-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 | FC06647 [biosynth.com]
- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
